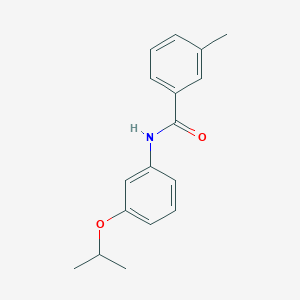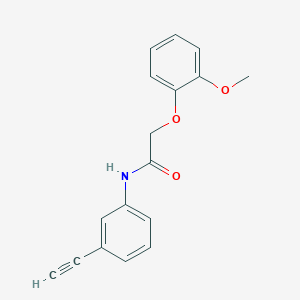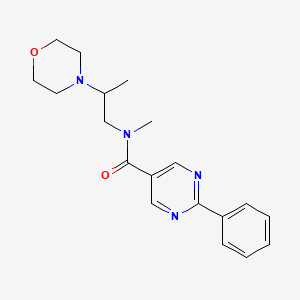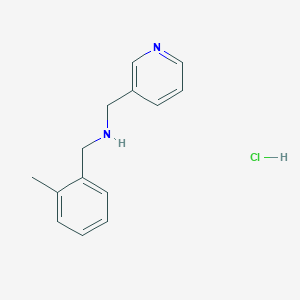![molecular formula C21H23N3O2 B5335693 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that belongs to the quinazolinone family. It is a potent and selective antagonist of the ionotropic glutamate receptor, particularly the AMPA receptor subtype. The compound has been extensively studied for its role in neurobiology and has shown promising results in various fields of research.
作用機序
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone is a potent and selective antagonist of the AMPA receptor subtype of glutamate receptors. It binds to the receptor and prevents the activation of the receptor by glutamate, thereby inhibiting the excitatory neurotransmission. This mechanism of action makes it a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Inhibition of glutamate-mediated excitatory neurotransmission
2. Reduction of ischemia-induced neuronal damage
3. Reduction of chronic pain
4. Inhibition of cocaine-induced hyperactivity
実験室実験の利点と制限
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective antagonist of the AMPA receptor subtype
2. Neuroprotective effects against ischemia-induced neuronal damage
3. Analgesic effects in animal models of chronic pain
Some of the limitations include:
1. Limited solubility in water
2. Limited bioavailability
3. Potential toxicity at high doses
将来の方向性
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone has shown promising results in various fields of research, and there are several future directions that can be explored, including:
1. Development of this compound derivatives with improved solubility and bioavailability
2. Investigation of the potential therapeutic effects of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease
3. Investigation of the potential therapeutic effects of this compound in non-neurological disorders, such as cancer and inflammation
4. Investigation of the potential synergistic effects of this compound with other therapeutic agents
Conclusion:
This compound is a potent and selective antagonist of the AMPA receptor subtype of glutamate receptors. It has shown promising results in various fields of research, including neuroprotection, pain management, and addiction. This compound has several advantages and limitations for lab experiments, and there are several future directions that can be explored for its potential therapeutic applications.
合成法
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone can be synthesized using several methods, including the reaction of 4-dimethylaminobenzaldehyde with 3-hydroxypropylamine and 2-chloro-4,5-dimethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-dimethylaminobenzaldehyde with 3-hydroxypropylamine and 2-chloro-4,5-dimethoxybenzoyl isocyanate in the presence of triethylamine.
科学的研究の応用
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone has been extensively studied for its role in neurobiology, particularly in the field of glutamate receptors. It has shown promising results in various fields of research, including:
1. Neuroprotection: this compound has been shown to have neuroprotective effects against ischemia-induced neuronal damage, making it a potential therapeutic agent for stroke and other neurodegenerative diseases.
2. Pain management: this compound has been shown to have analgesic effects in animal models of chronic pain, making it a potential therapeutic agent for the treatment of chronic pain.
3. Addiction: this compound has been shown to have potential therapeutic effects in the treatment of drug addiction, particularly in the case of cocaine addiction.
特性
IUPAC Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-23(2)17-11-8-16(9-12-17)10-13-20-22-19-7-4-3-6-18(19)21(26)24(20)14-5-15-25/h3-4,6-13,25H,5,14-15H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWNFCLCIBXPR-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(allylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5335610.png)


![1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5335631.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5335639.png)

![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)
![N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5335669.png)




![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5335712.png)

